4-(2-Propyn-1-yloxy)cyclohexanone
Description
4-(2-Propyn-1-yloxy)cyclohexanone is a cyclohexanone derivative characterized by a propargyl ether substituent at the 4-position of the cyclohexanone ring. Cyclohexanone derivatives are widely used in industrial processes, pharmaceuticals, and fragrance synthesis due to their reactivity and functional versatility .
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-prop-2-ynoxycyclohexan-1-one |
InChI |
InChI=1S/C9H12O2/c1-2-7-11-9-5-3-8(10)4-6-9/h1,9H,3-7H2 |
InChI Key |
KDKZTGZLDLCVBP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1CCC(=O)CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, synthesized from the provided evidence:
Physicochemical and Functional Differences
- This could influence its behavior in vapor-liquid equilibrium (VLE) during industrial separation processes .
- Volatility: Cyclohexanone derivatives with bulky substituents (e.g., M1’s benzylidene groups) exhibit lower volatility, making them less suitable for distillation-based purification. In contrast, smaller substituents (e.g., methyl or hydroxy groups) retain moderate volatility .
- Its propargyl ether moiety may reduce volatility, limiting its use in aroma formulations .
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